Acriflavine Hydrochloride: A Multifaceted Agent Targeting Core Cellular Processes
Acriflavine Hydrochloride: A Multifaceted Agent Targeting Core Cellular Processes
An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride (ACF), a derivative of acridine, has a long history as a topical antiseptic. However, contemporary research has unveiled its potent and multifaceted mechanisms of action, positioning it as a compound of significant interest in oncology, virology, and microbiology. This technical guide provides a comprehensive overview of the core mechanisms through which acriflavine hydrochloride exerts its biological effects, with a focus on its activities as a DNA intercalator, an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a topoisomerase poison, and a viral protease inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ACF's molecular interactions and cellular consequences.
Core Mechanisms of Action
Acriflavine hydrochloride's biological activities stem from its ability to interact with fundamental cellular components and pathways. Its planar aromatic structure allows it to intercalate into DNA, while its specific chemical moieties enable the inhibition of key enzymes and protein-protein interactions. The primary mechanisms of action are detailed below.
DNA Intercalation and Topoisomerase Inhibition
Acriflavine's planar, tricyclic structure allows it to insert itself between the base pairs of DNA, a process known as intercalation.[1][2] This physical disruption of the DNA helix interferes with critical cellular processes such as DNA replication and transcription, contributing to its cytotoxic effects.[2] The binding affinity of acriflavine to DNA is a key determinant of its activity. The average amount of acriflavine bound to the DNA of normal squamous cells has been reported as 1.6 × 10−7 μg per cell, while for HeLa cells, it is 2.3 × 10−7 μg per cell.[3]
Furthermore, acriflavine acts as a topoisomerase inhibitor, targeting both topoisomerase I and II.[2][4] Topoisomerases are essential enzymes that resolve topological DNA problems during replication, transcription, and chromosome segregation. Acriflavine stabilizes the transient DNA-topoisomerase cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.[4]
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
In the tumor microenvironment, hypoxia (low oxygen) is a common feature that promotes cancer progression, metastasis, and resistance to therapy. Cells adapt to hypoxia primarily through the activation of the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[5]
Acriflavine is a potent inhibitor of HIF-1 activity.[6][7][8] It directly binds to the PAS-B domain of HIF-1α and HIF-2α, preventing their dimerization with HIF-1β.[9] This inhibition of HIF-1 dimerization blocks the transcriptional activity of HIF-1, thereby suppressing tumor growth and vascularization.[6][7]
Antiviral Activity: Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)
Acriflavine has demonstrated significant antiviral activity, notably against coronaviruses. In the context of SARS-CoV-2, the virus that causes COVID-19, acriflavine has been identified as a potent inhibitor of the papain-like protease (PLpro).[10] PLpro is a viral enzyme crucial for processing the viral polyprotein and for cleaving ubiquitin and ISG15 from host cell proteins, which helps the virus evade the host's innate immune response.[11]
Acriflavine inhibits PLpro activity, thereby blocking viral replication.[10] This dual function of inhibiting viral polyprotein processing and interfering with the virus's ability to suppress the host immune system makes PLpro an attractive target for antiviral therapies.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of acriflavine hydrochloride in various experimental models.
Table 1: Anticancer Activity of Acriflavine Hydrochloride
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| HeLa | Cervical Cancer | MTT Assay | 1.6 × 10−7 μ g/cell (amount bound) | [3] |
| Various Cancer Cell Lines | Breast, Pancreatic, Hepatocellular Carcinoma | Crystal Violet Assay | 10-50 µM | [12] |
| HeLa | Cervical Cancer | MTT Assay | Varies with DOX combination | [13] |
| HMEC-1 | Normal Endothelial Cells | MTT Assay | Higher than cancer cells | [13] |
| Various Cancer Cell Lines | Not Specified | Not Specified | Varies | [14][15][16][17] |
Table 2: Antiviral Activity of Acriflavine Hydrochloride
| Virus | Cell Line | Assay | EC50 / IC50 | CC50 | Citation |
| SARS-CoV-2 | A549ACE2+ | Not Specified | 86 nM (IC50) | 3.1 µM | [10] |
| SARS-CoV-2 | Vero | Not Specified | 64 nM (IC50) | 3.4 µM | [10] |
| HCoV-OC43 | BHK-21 | Plaque Assay | 28.62 ± 1.43 nM (IC50) | Not Specified | [18] |
| SARS-CoV-2 | Not Specified | Enzymatic Assay (Mpro) | 5.60 ± 0.29 µM (IC50) | Not Specified | [18][19] |
| SARS-CoV-2 | Not Specified | Enzymatic Assay (PLpro) | 1.66 µM (IC50) | Not Specified | [10] |
| Various Viruses | Various Cell Lines | Various Assays | 0.002 to 23.15 µM (EC50) | Varies | [20] |
Table 3: Antibacterial Activity of Acriflavine Hydrochloride
| Bacteria | Assay | MIC | Citation |
| MRSA (clinical isolates) | Not Specified | 32 µg/ml | [1] |
| P. aeruginosa (clinical isolates) | Not Specified | 32 µg/ml | [1] |
| S. aureus | Acriflavine Disk Assay | 10 µ g/disk | [21] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Co-Immunoprecipitation (Co-IP) for HIF-1α and HIF-1β Dimerization
This protocol is adapted from studies investigating the effect of acriflavine on the interaction between HIF-1α and HIF-1β.[6]
Materials:
-
HEK293 cells
-
Acriflavine hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-HIF-1α antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HIF-1β antibody
Procedure:
-
Cell Culture and Treatment: Culture HEK293 cells to 70-80% confluency. Treat cells with the desired concentration of acriflavine or vehicle control and incubate under normoxic (20% O₂) or hypoxic (1% O₂) conditions for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-HIF-1α antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash three times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HIF-1β antibody to detect the co-immunoprecipitated HIF-1β.
Topoisomerase I and II Inhibition Assay
This protocol is based on the principle of DNA relaxation or decatenation by topoisomerases.[4][22]
Materials:
-
Supercoiled plasmid DNA (for Topo I assay) or catenated kinetoplast DNA (kDNA) (for Topo II assay)
-
Recombinant human topoisomerase I or II
-
Acriflavine hydrochloride
-
Assay buffer (specific for each enzyme)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA or kDNA, and varying concentrations of acriflavine or a vehicle control.
-
Enzyme Addition: Add topoisomerase I or II to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked for Topo I; catenated and decatenated for Topo II).
-
Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light. Inhibition of topoisomerase activity will result in a decrease in the amount of relaxed or decatenated DNA.
SARS-CoV-2 PLpro Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of SARS-CoV-2 PLpro by acriflavine.[10][11][23]
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Fluorogenic PLpro substrate (e.g., Z-RLRGG-AMC)
-
Acriflavine hydrochloride
-
Assay buffer (e.g., Tris-HCl buffer with DTT)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of acriflavine hydrochloride in the assay buffer.
-
Enzyme and Compound Incubation: In a 384-well plate, add the recombinant SARS-CoV-2 PLpro to each well, followed by the addition of the acriflavine dilutions or vehicle control. Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic PLpro substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each acriflavine concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by acriflavine hydrochloride and a typical experimental workflow for its characterization.
Caption: Inhibition of the HIF-1 signaling pathway by acriflavine.
Caption: Mechanism of topoisomerase inhibition by acriflavine.
Caption: A typical workflow for antiviral drug screening and development.
Conclusion
Acriflavine hydrochloride is a versatile molecule with a rich and expanding pharmacology. Its ability to target multiple, fundamental cellular processes—including DNA integrity, the hypoxic response, and viral replication—underscores its potential for therapeutic development in a range of diseases. This technical guide has provided a detailed overview of its core mechanisms of action, supported by quantitative data and experimental protocols. For researchers and drug development professionals, a thorough understanding of these mechanisms is crucial for designing rational therapeutic strategies and advancing acriflavine and its analogs toward clinical applications. Further research into the nuanced interactions of acriflavine with its molecular targets will undoubtedly continue to reveal new therapeutic opportunities.
References
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- 8. Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
- 18. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of an acriflavine disk assay for differentiating Staphylococcus aureus from other staphylococci isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
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